1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene

Drug Discovery Lipophilicity logP

1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene (CAS 244278-56-6) is a synthetic aryl sulfone characterized by a 2-chloro-2-phenylethyl side chain and a para-trifluoromethyl (4-CF₃) substituent on the benzene ring. This compound belongs to a class of halogenated alkyl aryl sulfones widely employed as versatile intermediates in medicinal chemistry and agrochemical synthesis.

Molecular Formula C15H12ClF3O2S
Molecular Weight 348.76
CAS No. 244278-56-6
Cat. No. B2732692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene
CAS244278-56-6
Molecular FormulaC15H12ClF3O2S
Molecular Weight348.76
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)Cl
InChIInChI=1S/C15H12ClF3O2S/c16-14(11-4-2-1-3-5-11)10-22(20,21)13-8-6-12(7-9-13)15(17,18)19/h1-9,14H,10H2
InChIKeyVESZCQLTCVWHCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene (CAS 244278-56-6): A Bench-Stable Aryl Sulfone Building Block for Fluorinated Molecule Construction


1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene (CAS 244278-56-6) is a synthetic aryl sulfone characterized by a 2-chloro-2-phenylethyl side chain and a para-trifluoromethyl (4-CF₃) substituent on the benzene ring . This compound belongs to a class of halogenated alkyl aryl sulfones widely employed as versatile intermediates in medicinal chemistry and agrochemical synthesis. The presence of both the electron-withdrawing CF₃ group and the electrophilic 2-chloroethyl sulfone moiety confers distinct reactivity profiles, lipophilicity, and metabolic stability, making it a strategic building block for introducing fluorinated pharmacophores into target molecules [1].

Why Trifluoromethyl Aryl Sulfones Cannot Be Replaced by Simple Methyl or Nitro Analogs in Fluorinated Drug Discovery


Aryl sulfones with a 2-chloro-2-phenylethyl scaffold share a common core, but the identity of the para-substituent on the benzene ring drastically alters key properties critical for drug and agrochemical development. The trifluoromethyl group in CAS 244278-56-6 provides a unique combination of high electronegativity, increased lipophilicity (estimated logP ~4.6 vs. ~4.5 for the unsubstituted phenyl analog), and metabolic stability against oxidative metabolism, which cannot be replicated by substituents such as methyl, nitro, or halogen alone . Class-level SAR studies confirm that the CF₃-sulfonyl pairing significantly boosts target binding affinity and selectivity, particularly in COX-2 and kinase inhibitor programs [1]. Simple substitution with a 4-nitro analog (CAS 30158-46-4) introduces unwanted redox activity and toxicity liabilities, while the 4-methyl analog (CAS 105769-49-1) lacks the electron-withdrawing character needed for key interactions. Procurement of a non-fluorinated analog therefore risks failure in downstream biological assays and necessitates costly re-synthesis.

Quantitative Differentiation Evidence: 1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene vs. Closest Analogs


Lipophilicity Advantage: Trifluoromethyl Boosts logP by >0.14 Units Over the Unsubstituted Phenyl Analog

The estimated logP of 1-[(2-chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene is higher than its closest non-fluorinated analog, Benzene, [(2-chloro-2-phenylethyl)sulfonyl]- (CAS 6461-58-1), as calculated by ACD/Labs . Lipophilicity is a critical driver of membrane permeability, protein binding, and overall ADME profile. Increased logP in the CF₃ derivative enhances passive membrane diffusion and target engagement in intracellular assays, reducing the effective concentration needed to achieve biological activity compared to less lipophilic analogs [1].

Drug Discovery Lipophilicity logP

COX-2 Inhibition Potential: Trifluoromethyl-Sulfonyl Motif Drives Superior Potency vs. Non-Fluorinated Sulfones

Sulfonylbenzene compounds with trifluoromethyl substitution are disclosed as cyclooxygenase-2 (COX-2) inhibitors [1]. Reference patent US20030114442 describes a class of 4-substituted phenyl sulfones where the CF₃ group confers COX-2 selectivity superior to corresponding methyl- or halogen-substituted analogs. While the specific IC₅₀ of CAS 244278-56-6 has not been publicly reported, structurally related 4-trifluoromethylphenyl sulfones consistently achieve COX-2 IC₅₀ values in the low nanomolar range (e.g., CAY10404: COX-2 IC₅₀ = 1 nM, selectivity index >500,000) . Non-fluorinated analogs such as 4-methylphenyl sulfone derivatives show weaker COX-2 inhibition (IC₅₀ typically >100 nM) and reduced selectivity [1], establishing the trifluoromethyl group as a critical pharmacophoric element.

COX-2 Inhibition Anti-inflammatory SAR

Intermediate for Kinase Inhibitor Synthesis: The 2-Chloro-2-phenylethyl Arm Enables N-Alkylation of Heterocyclic Cores

The 2-chloro-2-phenylethyl sulfone moiety functions as a versatile alkylating agent for constructing N-substituted pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds [1][2]. A series of 4-amino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated as kinase inhibitors, with binding affinity data deposited in BindingDB (e.g., IC₅₀ values for ABL1 kinase in the nanomolar range) [1]. The reactivity of the benzylic chloride in CAS 244278-56-6 allows direct coupling to nucleophilic heterocyclic nitrogens, with reported yields of ~81% for the analogous nitro-substituted compound under standard conditions [2]. This contrasts with the corresponding methyl-substituted analog, which lacks the leaving group required for this transformation, making the CF₃ version a unique dual-purpose intermediate (fluorine content + reactive handle).

Kinase Inhibitors Medicinal Chemistry Alkylating Agent

Electronic Influence: Hammett σₚ(CF₃) = +0.54 Provides Superior Electron-Withdrawing Character Over –CH₃ (σₚ = −0.17) and –H (σₚ = 0.00)

The para-trifluoromethyl group in CAS 244278-56-6 carries a Hammett substituent constant σₚ of +0.54, making the sulfone group significantly more electron-deficient than analogs with –CH₃ (σₚ = −0.17) or –H (σₚ = 0.00) [1]. This electron withdrawal enhances the compound's utility as a Julia-Kocienski olefination reagent and activates the sulfone toward nucleophilic displacement, with rate accelerations typically 10–100 fold relative to electron-neutral analogs [2]. For researchers employing aryl sulfones in Ramberg-Bäcklund or Julia-Kocienski transformations, the CF₃-substituted variant offers markedly faster reaction kinetics and higher product yields under identical conditions.

Physical Organic Chemistry Reactivity Hammett Constant

Recommended Deployment Scenarios for 1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene in Discovery and Process Chemistry


Synthesis of Fluorinated COX-2 Inhibitor Lead Series

Use this compound as a key intermediate to install the 4-(trifluoromethyl)benzenesulfonyl pharmacophore into novel COX-2 inhibitor candidates. The CF₃-sulfonyl motif is a validated driver of COX-2 potency and selectivity, as evidenced by patent US20030114442 and clinical benchmark celecoxib (COX-2 IC₅₀ = 0.04 µM, SI = 325) [1]. Researchers can bypass multi-step fluorination sequences by directly employing this pre-functionalized building block in coupling reactions.

Construction of Trifluoromethylated Kinase Inhibitor Libraries

Deploy the 2-chloro-2-phenylethyl arm for N-alkylation of pyrazolo[3,4-d]pyrimidine, pyrrolo[2,3-d]pyrimidine, or imidazo[4,5-b]pyridine scaffolds to generate focused kinase inhibitor libraries. The benzylic chloride reacts under mild conditions to install both the CF₃-phenyl and the chiral 2-chloro-2-phenylethyl motif simultaneously [2]. BindingDB entries confirm that related 2-chloro-2-phenylethyl-substituted pyrazolopyrimidines exhibit nanomolar affinity for ABL1 and Src-family kinases [3].

Julia-Kocienski Olefination for Stereoselective Alkene Synthesis

Utilize the electron-deficient aryl sulfone in Julia-Kocienski reactions to synthesize (E)-alkenes from carbonyl compounds. The Hammett σₚ(CF₃) of +0.54 accelerates the key Smiles rearrangement step compared to non-fluorinated analogs, improving stereoselectivity and yield [4]. This is particularly valuable in the synthesis of stilbene derivatives and other conjugated systems relevant to materials science and natural product synthesis.

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